3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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Overview
Description
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound with the molecular formula C15H28N2O. It is characterized by its unique structure, which includes two nitrogen atoms and a ketone group within a bicyclic framework.
Mechanism of Action
Target of Action
Similar compounds, such as 2,4-diaryl substituted 3,7-diazabicyclo[331]nonan-9-one 1,5-diesters, have been found to have a high affinity for κ-opioid receptors .
Mode of Action
If it is similar to related compounds, it may interact with its targets (such as the κ-opioid receptors) to induce changes in cellular signaling .
Biochemical Pathways
If it interacts with κ-opioid receptors like related compounds, it may affect pathways related to pain perception and mood regulation .
Result of Action
If it interacts with κ-opioid receptors like related compounds, it may have analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate amines with ketones under controlled conditions. One common method involves the condensation of dibutylamine with cyclohexanone in the presence of a catalyst to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane: Similar structure but with propyl groups instead of butyl groups.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Similar structure but with methyl groups instead of butyl groups.
Uniqueness
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl groups provide a distinct steric and electronic environment compared to other similar compounds, potentially leading to different interactions and effects .
Properties
IUPAC Name |
3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-3-5-7-16-9-13-11-17(8-6-4-2)12-14(10-16)15(13)18/h13-14H,3-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZITGDSCMKQPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2CN(CC(C1)C2=O)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441812 |
Source
|
Record name | 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85928-06-9 |
Source
|
Record name | 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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